Dehydration Equilibrium Constant (pKde): Anthracene Hydrate Is Thermodynamically Less Stable Than Naphthalene or Phenanthrene Hydrates
Anthracene hydrate has a dehydration equilibrium constant expressed as pK(de) = −7.4, compared to −14.6 for naphthalene hydrate and −9.2 for phenanthrene hydrate, as determined by the same computational thermodynamic method combining gas-phase heats of formation, standard entropies, and free energies of transfer from gas phase to aqueous solution [1]. A more negative pK(de) value indicates a more stable hydrate; thus, anthracene hydrate is 7.2 log units less stable toward dehydration than naphthalene hydrate and 1.8 log units less stable than phenanthrene hydrate. These values correspond to differences in Gibbs free energy of dehydration (ΔΔG°) of approximately 9.8 kcal/mol relative to naphthalene hydrate and 2.5 kcal/mol relative to phenanthrene hydrate at 298 K.
| Evidence Dimension | Dehydration equilibrium constant (pKde); more negative = more stable hydrate |
|---|---|
| Target Compound Data | pK(de) = −7.4 (anthracene hydrate) |
| Comparator Or Baseline | Naphthalene hydrate: pK(de) = −14.6; Phenanthrene hydrate: pK(de) = −9.2; Benzene hydrate: pK(de) = −22.2 |
| Quantified Difference | ΔpK(de): +7.2 vs. naphthalene hydrate; +1.8 vs. phenanthrene hydrate; +14.8 vs. benzene hydrate |
| Conditions | Thermodynamic calculations combining gas-phase formation data (heats of formation, standard entropies) with aqueous solvation free energies (derived from vapor pressures and solubilities); T = 298 K. J. Am. Chem. Soc. 2002. |
Why This Matters
If the intended application requires a kinetically persistent hydrate form (e.g., as a shelf-stable hydrate reference standard or for hydrate-specific reactivity studies), anthracene hydrate is the least stable among the common PAH hydrates, necessitating careful handling and storage considerations that are less critical for naphthalene or phenanthrene hydrates.
- [1] More O'Ferrall, R. A.; et al. Equilibrium Constants for Dehydration of Water Adducts of Aromatic Carbon-Carbon Double Bonds. J. Am. Chem. Soc. 2002, 124 (29), 8561–8574. DOI: 10.1021/ja0126125. View Source
